Magnesium nitrate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

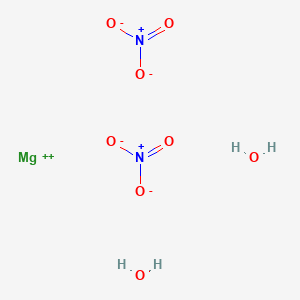

Magnesium nitrate dihydrate, also known as this compound, is a useful research compound. Its molecular formula is H4MgN2O8 and its molecular weight is 184.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Fertilizer Production

Magnesium nitrate dihydrate is primarily utilized as a fertilizer due to its high solubility and ability to provide essential nutrients—magnesium and nitrogen—to plants. It is particularly beneficial for crops grown in magnesium-deficient soils, where it enhances chlorophyll production and enzyme activation. The typical formulation provides approximately 9.4% magnesium and 10.5% nitrogen .

Hydroponics and Greenhouse Cultivation

In hydroponics and greenhouse settings, magnesium nitrate is often blended with other fertilizers such as ammonium nitrate and potassium nitrate to create nutrient solutions that optimize plant growth . Its use in these environments allows for precise control over nutrient delivery, leading to improved crop yields.

Chemical Manufacturing

Dehydrating Agent

This compound serves as an effective dehydrating agent in the production of concentrated nitric acid. The compound undergoes thermal decomposition, releasing nitrogen oxides while yielding anhydrous magnesium nitrate . This reaction is crucial in various chemical processes where concentrated nitric acid is required.

Synthesis of Ammonium Nitrate

It is also involved in the synthesis of ammonium nitrate, a widely used fertilizer and explosive material. The reaction between magnesium nitrate and ammonia results in the formation of ammonium nitrate, which can be further processed for agricultural or industrial applications .

Energy Storage

Molten Salt Applications

Recent research has highlighted this compound's potential as a medium-temperature energy storage material in solar thermal power generation. Studies indicate that it can effectively store heat due to its phase change properties during dehydration . This application is particularly significant for enhancing the efficiency of solar energy systems.

Analytical Chemistry

Reagent in Analytical Procedures

In analytical chemistry, this compound is utilized as a reagent for the determination of phosphates and sulfates. Its ability to form insoluble precipitates with these anions makes it valuable for quantitative analysis, aiding in environmental monitoring and quality control processes .

Industrial Applications

Ceramics and Refractories

This compound is used in the production of magnesium oxide and magnesium-containing ceramics. Upon thermal decomposition, it produces magnesium oxide, which is known for its high melting point and resistance to chemical attack . This property makes it suitable for use in refractory materials employed in high-temperature industrial processes.

Surface Treatments

Solutions of magnesium nitrate can be applied for surface treatments on magnesium alloys to enhance corrosion resistance and wear properties. The interaction between the solution and the alloy surface forms protective coatings that improve durability .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Agriculture | Fertilizer for magnesium-deficient soils; used in hydroponics and greenhouse cultivation. |

| Chemical Manufacturing | Dehydrating agent for nitric acid production; involved in ammonium nitrate synthesis. |

| Energy Storage | Medium-temperature energy storage material in solar thermal power systems. |

| Analytical Chemistry | Reagent for phosphate and sulfate determination; useful in environmental monitoring. |

| Industrial Uses | Production of ceramics and refractories; surface treatment for corrosion resistance on alloys. |

Case Studies

- Hydroponic Systems : A study conducted on hydroponic lettuce cultivation demonstrated that using this compound significantly increased growth rates compared to traditional fertilizers lacking magnesium .

- Solar Thermal Energy Storage : Research published on the thermodynamic properties of magnesium nitrate-based molten salts showed promising results for their application in solar thermal energy systems, indicating efficient heat retention capabilities at medium temperatures .

- Corrosion Resistance Enhancement : An investigation into surface treatments using magnesium nitrate solutions revealed improved corrosion resistance in treated magnesium alloys under various environmental conditions, showcasing its industrial relevance .

Propriétés

Numéro CAS |

15750-45-5 |

|---|---|

Formule moléculaire |

H4MgN2O8 |

Poids moléculaire |

184.35 g/mol |

Nom IUPAC |

magnesium;dinitrate;dihydrate |

InChI |

InChI=1S/Mg.2NO3.2H2O/c;2*2-1(3)4;;/h;;;2*1H2/q+2;2*-1;; |

Clé InChI |

CLMDNNLJBONLSV-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Mg+2] |

SMILES canonique |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Mg+2] |

Synonymes |

Magnesium nitrate dihydrate. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.